N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O2S/c1-6-10(21-17-13-6)11(19)12-5-8-15-14-7-3-4-9(20-2)16-18(7)8/h3-4H,5H2,1-2H3,(H,12,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGGYHJREAWJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Cell division protein ZipA and its homolog. These proteins are essential for bacterial cell division and are found in organisms such as Escherichia coli (strain K12) and Shigella flexneri.
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with its targets, the Cell division protein ZipA and its homolog, by binding to them, potentially inhibiting their function and affecting cell division in these bacteria.
Biochemical Pathways
By potentially inhibiting the function of the Cell division protein ZipA and its homolog, the compound could disrupt the normal process of bacterial cell division.
Pharmacokinetics
The pharmacokinetic properties of similar triazole compounds suggest that they may have good absorption and distribution profiles
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial cell division due to its interaction with the Cell division protein ZipA and its homolog. This could potentially lead to the death of the bacteria, making the compound a potential candidate for antibacterial therapy.
Biochemical Analysis
Biochemical Properties
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which in turn affect various signaling pathways. The compound also interacts with proteins involved in cell division, such as the cell division protein ZipA. These interactions are primarily through binding to the active sites of these enzymes and proteins, thereby modulating their activity.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the BRD4 activity, which is involved in regulating gene expression. By inhibiting BRD4, the compound can downregulate the expression of oncogenes such as c-Myc, leading to reduced tumor growth in cancer cells. Additionally, it affects cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes and proteins, leading to inhibition or activation of their activity. For instance, its binding to phosphodiesterase enzymes results in their inhibition, which increases the levels of cyclic nucleotides. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of specific genes, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating signaling pathways and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects such as increased heart rate, cardiac output, and myocardial degeneration. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. For example, the compound’s inhibition of phosphodiesterase enzymes affects the levels of cyclic nucleotides, which play a crucial role in cellular metabolism. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in the levels of key metabolites and overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms involving specific transporters. Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it may localize to the nucleus to interact with transcription factors and regulate gene expression. Additionally, its localization to other organelles such as the mitochondria can influence cellular metabolism and energy production.
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo[4,3-b]pyridazine core linked to a thiadiazole moiety. The presence of the methoxy group and the carboxamide functionality enhances its solubility and potentially its bioavailability. The structural formula can be represented as follows:
Biological Activities
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The following table summarizes the key biological activities associated with this compound:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Activity : The triazole ring is known for its ability to disrupt microbial cell wall synthesis and function. Studies have shown that derivatives with similar structures exhibit potent antimicrobial effects against various pathogens .
- Anti-inflammatory Effects : this compound has been reported to selectively inhibit COX enzymes involved in inflammatory processes. This selective inhibition may lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of oncogenic pathways and modulation of cell cycle regulators .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Anti-inflammatory Activity
In an in vivo model of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a dose-dependent reduction in TNF-alpha levels. The IC50 for TNF-alpha inhibition was reported at 58 nM, showcasing its potential as an anti-inflammatory agent .
Case Study 3: Anticancer Potential
In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell proliferation rates (IC50 values ranging from 10 to 25 µM) across different cancer types .
Scientific Research Applications
Medicinal Chemistry Applications
Inhibition of BET Proteins
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been investigated for its potential as an inhibitor of bromodomain and extraterminal (BET) proteins. These proteins play a critical role in regulating gene expression linked to cancer progression. The compound's mechanism involves binding to BET proteins and inhibiting the transcription of oncogenes such as c-Myc .
Anticancer Activity
Studies have indicated that this compound exhibits significant anticancer properties against various cancer cell lines. For instance, it has shown effectiveness in reducing cell proliferation in breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines. The efficacy is attributed to its ability to modulate key signaling pathways involved in tumor growth and metastasis .
Cell Signaling and Gene Expression
Research has demonstrated that this compound can influence cell signaling pathways. It has been utilized in studies examining the effects of various treatments on gene expression profiles in cancer cells. This application is critical for understanding the molecular mechanisms underlying cancer biology and developing targeted therapies .
Industrial Applications
Material Science
Beyond medicinal applications, this compound may also have potential uses in material science. Its unique chemical properties allow for the development of new materials with specific functionalities. Research is ongoing to explore its applicability in creating advanced materials for electronics and nanotechnology .
Case Studies
Several case studies highlight the compound's effectiveness:
- Case Study on Anticancer Efficacy : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against MCF-7 and A549 cell lines. This indicates potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Another investigation provided insights into the mechanism of action of this compound as a BET inhibitor. It was shown to disrupt the interaction between BET proteins and their target genes involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Structural Modifications in the Thiadiazole Carboxamide Moiety
Key analogs include:
Key Observations :
Variations in the Triazolopyridazine Core
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is associated with kinase inhibition and cytotoxicity in related compounds:
Key Observations :
- The methoxy group in the target compound may improve metabolic stability compared to chloro-substituted analogs ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
